molecular formula C19H23N3O2S B2433585 2-(diethylamino)-1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 900013-18-5

2-(diethylamino)-1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2433585
CAS No.: 900013-18-5
M. Wt: 357.47
InChI Key: SIIUYAVYSWCVCY-UHFFFAOYSA-N
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Description

2-(diethylamino)-1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C19H23N3O2S and its molecular weight is 357.47. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Chemical Synthesis and Characterization

The compound 2-(Diethylamino)-1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has been a focus in the field of organic chemistry, particularly in the synthesis and chemical characterization of novel organic compounds. It serves as a precursor or intermediate in the synthesis of various heterocyclic compounds. For example, enaminone derivatives, which are important for their potential biological activities, can be synthesized from related compounds, indicating the versatility of such structures in chemical synthesis (Mabkhot, Al-Majid, & Alamary, 2011). Similarly, the compound's structural motif is valuable in generating bis-pyrimidine, bis-pyrazole, and other bis-heterocyclic derivatives, highlighting its application in the development of new chemical entities with potential for further exploration in various fields including medicinal chemistry.

Antifungal and Antimicrobial Activities

Compounds structurally related to this compound have been evaluated for their biological activities, demonstrating significant potential in antimicrobial and antifungal applications. For instance, novel pyrazol-3-oxy derivatives containing specific moieties have shown moderate inhibitory activity against pathogens such as Gibberella zeae, suggesting the potential use of these compounds in developing new antifungal agents (Liu, He, Kai, Li, & Zhu, 2012).

Synthesis of Biologically Important Derivatives

Furthermore, the structural framework of this compound facilitates the synthesis of various biologically important derivatives. These derivatives have been synthesized and tested for their antibacterial activities, offering a promising avenue for the development of novel antibacterial agents. This demonstrates the compound's utility not only in chemical synthesis but also in contributing to the pool of potential pharmaceuticals (Chavhan, Badadhe, Bhagat, Joshi, Mandhane, & Gill, 2012).

Antipsychotic Potential

Research has also explored the antipsychotic potential of related compounds, showcasing the broad spectrum of pharmacological activities that derivatives of this compound might possess. These studies have led to the discovery of novel antipsychotic agents that do not interact with dopamine receptors, a significant advancement given the side effects associated with traditional antipsychotics (Wise, Butler, DeWald, Lustgarten, Pattison, Schweiss, Coughenour, Downs, Heffner, & Pugsley, 1987).

Properties

IUPAC Name

2-(diethylamino)-1-[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-3-21(4-2)13-19(24)22-16(14-8-5-6-9-17(14)23)12-15(20-22)18-10-7-11-25-18/h5-11,16,23H,3-4,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIUYAVYSWCVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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